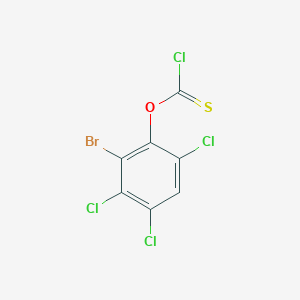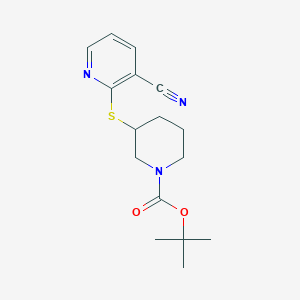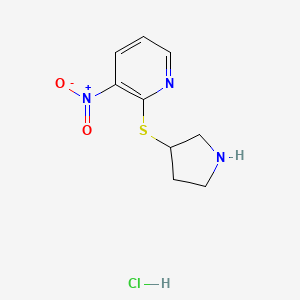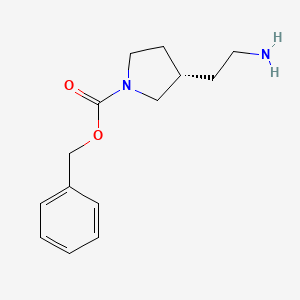
2-Cyclopropoxy-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-6-nitroaniline is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . It is a derivative of nitroaniline, characterized by the presence of a cyclopropoxy group at the second position and a nitro group at the sixth position on the aniline ring. This compound is primarily used in research and development, particularly in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 2-cyclopropoxyaniline using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the sixth position . The reaction conditions must be carefully controlled to prevent over-nitration and to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-6-nitroaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-6-nitroaniline undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-Cyclopropoxy-6-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives, though less common.
Applications De Recherche Scientifique
2-Cyclopropoxy-6-nitroaniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-6-nitroaniline is not well-documented. similar compounds exert their effects through interactions with specific molecular targets and pathways. For instance, nitroaniline derivatives are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the precise molecular targets and pathways involved in the action of this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitroaniline: Known for its use in explosives and as an intermediate in the synthesis of dyes and pigments.
2-Methoxy-4-nitroaniline: Used in optical applications and the synthesis of photorefractive polymers.
2,6-Dichloro-4-nitroaniline: Utilized in the detection of nitrofuran antibiotics.
Uniqueness
2-Cyclopropoxy-6-nitroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H10N2O3 |
|---|---|
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-cyclopropyloxy-6-nitroaniline |
InChI |
InChI=1S/C9H10N2O3/c10-9-7(11(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5,10H2 |
Clé InChI |
SGGAYJHMJBDCRS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC=CC(=C2N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)





![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)


![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)

